3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid
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Overview
Description
3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a diethyl(oxo)-lambda6-sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid typically involves the reaction of benzoic acid derivatives with diethyl(oxo)-lambda6-sulfanylidene reagents. Common synthetic routes include:
Esterification: Benzoic acid is first converted to its ester derivative, which then reacts with diethyl(oxo)-lambda6-sulfanylidene under controlled conditions.
Direct Substitution: Direct substitution reactions where benzoic acid reacts with diethyl(oxo)-lambda6-sulfanylidene in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and substitution reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl(oxo)-lambda6-sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid
- 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diethyl(oxo)-lambda6-sulfanylidene group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[[diethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-16(15,4-2)12-10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRGVOBESHUNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=NC1=CC=CC(=C1)C(=O)O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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